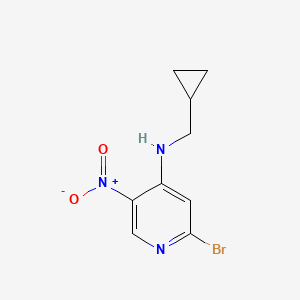
2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a nitro group, and a cyclopropylmethyl group attached to the pyridine ring. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of a pyridine derivative, followed by the introduction of the nitro group and the cyclopropylmethylamine moiety. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and nitrating agents like nitric acid or a mixture of sulfuric and nitric acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2-amino-N-(cyclopropylmethyl)-5-nitropyridin-4-amine.
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Applications De Recherche Scientifique
2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and the bromine atom can influence its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N-(methyl)-5-nitropyridin-4-amine: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
2-Chloro-N-(cyclopropylmethyl)-5-nitropyridin-4-amine: Similar structure but with a chlorine atom instead of a bromine atom.
2-Bromo-N-(cyclopropylmethyl)-4-nitropyridin-3-amine: Similar structure but with the nitro group at a different position on the pyridine ring.
Uniqueness
2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine is unique due to the specific combination of substituents on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group can enhance its stability and binding affinity to certain molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H10BrN3O2 |
|---|---|
Poids moléculaire |
272.10 g/mol |
Nom IUPAC |
2-bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine |
InChI |
InChI=1S/C9H10BrN3O2/c10-9-3-7(11-4-6-1-2-6)8(5-12-9)13(14)15/h3,5-6H,1-2,4H2,(H,11,12) |
Clé InChI |
PYBFTFFNQKBZAV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC2=CC(=NC=C2[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


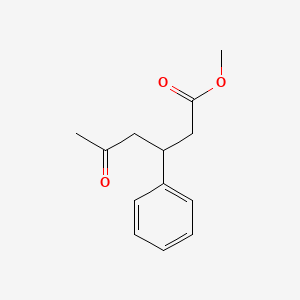
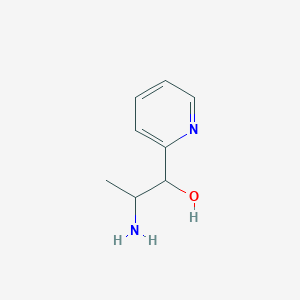
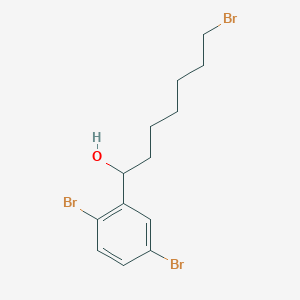
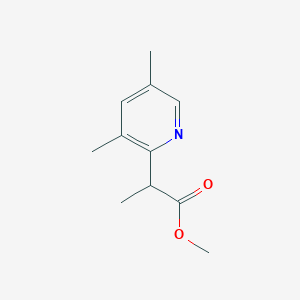
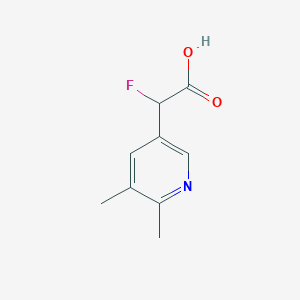
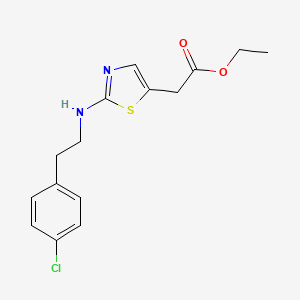

![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087572.png)

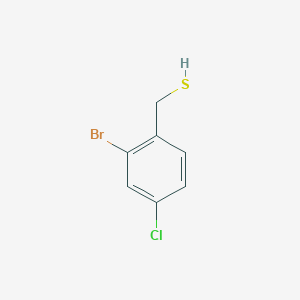
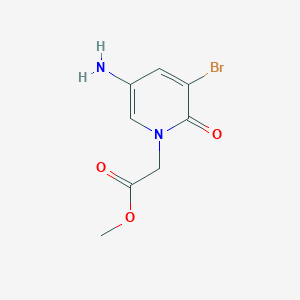
![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B13087602.png)
![tert-Butyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13087617.png)

